alpha-Chloro-9-anthraldoxime
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Overview
Description
alpha-Chloro-9-anthraldoxime is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of a hydroxy group and a carboximidoyl chloride group attached to the anthracene core. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chloro-9-anthraldoxime typically involves the reaction of anthracene-9-carboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate anthracene-9-carboximidoyl chloride, which is then hydrolyzed to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
alpha-Chloro-9-anthraldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into anthracene derivatives with different functional groups.
Substitution: The carboximidoyl chloride group can undergo nucleophilic substitution reactions to form various substituted anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the carboximidoyl chloride group under mild conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, substituted anthracene derivatives, and various functionalized anthracene compounds.
Scientific Research Applications
alpha-Chloro-9-anthraldoxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Chloro-9-anthraldoxime involves its interaction with specific molecular targets and pathways. The hydroxy group and carboximidoyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress in cells and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carboxylic acid: A precursor in the synthesis of alpha-Chloro-9-anthraldoxime.
Anthraquinone: An oxidation product of anthracene derivatives with similar chemical properties.
N-hydroxyanthracene-9-carboxamide: A related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the presence of both hydroxy and carboximidoyl chloride groups, which impart specific reactivity and potential biological activities
Properties
IUPAC Name |
(9E)-N-hydroxyanthracene-9-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCKUONLZVGZKH-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C(=N\O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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